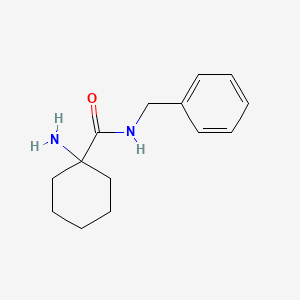
1-amino-N-benzylcyclohexane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-N-benzylcyclohexane-1-carboxamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclohexane ring substituted with an amino group and a benzyl group, making it a versatile molecule for synthetic and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-amino-N-benzylcyclohexane-1-carboxamide typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the cyclization of hexane derivatives.
Introduction of the Amino Group: The amino group can be introduced via amination reactions, such as the reaction of cyclohexanone with ammonia or primary amines under reducing conditions.
Benzylation: The benzyl group is introduced through a nucleophilic substitution reaction, where benzyl chloride reacts with the amino-substituted cyclohexane in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amino group is oxidized to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like benzyl chloride and bases such as sodium hydroxide (NaOH) are used for benzylation reactions.
Major Products:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Amines and alcohols.
Substitution Products: Various benzyl-substituted derivatives.
科学的研究の応用
1-Amino-N-benzylcyclohexane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-amino-N-benzylcyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to signal transduction and metabolic processes.
類似化合物との比較
1-Amino-1-cyclohexanecarboxylic acid: A structurally similar compound with an amino group and a carboxylic acid group on the cyclohexane ring.
1-Aminocyclopropane-1-carboxylic acid: Another related compound with a smaller cyclopropane ring.
Uniqueness: 1-Amino-N-benzylcyclohexane-1-carboxamide is unique due to the presence of both the benzyl and amino groups on the cyclohexane ring, which imparts distinct chemical properties and reactivity compared to its analogs.
生物活性
1-amino-N-benzylcyclohexane-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, binding affinities, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C13H18N2O |
| Molecular Weight | 218.30 g/mol |
| CAS Number | 1184287-08-8 |
| IUPAC Name | This compound |
Structure
The compound features a cyclohexane ring with an amino group and a benzyl substituent, contributing to its biological activity.
This compound exhibits its biological effects primarily through interactions with various receptors and enzymes. The amino group can engage in hydrogen bonding, while the benzyl moiety enhances lipophilicity, aiding in membrane permeability.
Binding Affinity
Studies have shown that this compound has a significant binding affinity for certain neurotransmitter receptors, particularly those involved in the central nervous system. Its interaction with these receptors can influence neurotransmission and may have implications for treating neurological disorders.
Case Studies
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound in a rat model of Parkinson's disease. The results indicated that treatment with this compound led to a significant reduction in dopaminergic neuron loss and improved motor function compared to control groups. The proposed mechanism involved modulation of oxidative stress pathways and enhancement of neurotrophic factors.
Case Study 2: Antidepressant Activity
In another study, the antidepressant-like effects of this compound were evaluated using the forced swim test in mice. Results demonstrated that administration of this compound significantly reduced immobility time, suggesting potential antidepressant properties. The study hypothesized that these effects might be linked to serotonin receptor modulation.
In Vitro Studies
In vitro assays have shown that this compound inhibits the activity of certain enzymes involved in neurotransmitter metabolism. This inhibition could lead to increased levels of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation.
In Vivo Studies
Animal studies have provided evidence for the compound's efficacy in reducing anxiety-like behaviors. The anxiolytic effects were assessed through elevated plus maze tests, where treated animals displayed increased time spent in open arms compared to untreated controls.
特性
分子式 |
C14H20N2O |
|---|---|
分子量 |
232.32 g/mol |
IUPAC名 |
1-amino-N-benzylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C14H20N2O/c15-14(9-5-2-6-10-14)13(17)16-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11,15H2,(H,16,17) |
InChIキー |
TVSSIABTWLBECS-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)(C(=O)NCC2=CC=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















